N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE
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Overview
Description
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a sulfonyl hydrazine group, a tetrahydrothiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE typically involves multiple steps:
Formation of the sulfonyl hydrazine intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylphenylsulfonyl hydrazine.
Cyclization to form the tetrahydrothiophene ring: The intermediate is then reacted with a suitable thiol compound under acidic conditions to form the tetrahydrothiophene ring.
Coupling with benzoyl chloride: Finally, the tetrahydrothiophene intermediate is coupled with benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl hydrazine group can be oxidized to form sulfonyl azides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonyl azides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl hydrazine groups.
Mechanism of Action
The mechanism of action of N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein. The tetrahydrothiophene ring and benzamide moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(4Z)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}tetrahydrothiophen-3-yl]benzamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-[(4Z)-4-{2-[(4-methoxyphenyl)sulfonyl]hydrazinylidene}tetrahydrothiophen-3-yl]benzamide: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness
N-[(4Z)-4-[(4-METHYLBENZENESULFONAMIDO)IMINO]THIOLAN-3-YL]BENZAMIDE is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl hydrazine group, tetrahydrothiophene ring, and benzamide moiety also provides a unique scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
N-[(4Z)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-7-9-15(10-8-13)26(23,24)21-20-17-12-25-11-16(17)19-18(22)14-5-3-2-4-6-14/h2-10,16,21H,11-12H2,1H3,(H,19,22)/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZPPBDIKJQDM-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CSCC2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CSCC2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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